3-(3-Hydroxypyridin-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-hydroxypyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-4-1-3-8(7-9)11-10(15)5-2-6-14-11/h1-7,15H,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGNFNAOHLFHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682756 | |
| Record name | 3-(3-Hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-60-3 | |
| Record name | 3-(3-Hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Direct Acylation of 2-Amino-3-hydroxypyridine with Benzoyl Chloride
The most widely documented method involves the acylation of 2-amino-3-hydroxypyridine using benzoyl chloride under basic conditions. Key steps include:
-
Reagents : Benzoyl chloride, potassium carbonate (K₂CO₃), tetrabutylammonium hydrogen sulfate (TBAHSO₄) as a phase-transfer catalyst, and acetonitrile as the solvent.
-
Conditions : The reaction is conducted under reflux for 8 hours, yielding 3-(3-hydroxypyridin-2-yl)benzamide (65%) alongside a minor ester byproduct (10%).
-
Mechanism : The base deprotonates the amine group of 2-amino-3-hydroxypyridine, enabling nucleophilic attack on the electrophilic carbonyl carbon of benzoyl chloride. TBAHSO₄ enhances interfacial contact between reactants.
-
Purification : Crude product purity exceeds 95% (by ¹H NMR), with final purification achieved via column chromatography.
Table 1: Reaction Parameters for Direct Acylation
| Parameter | Value/Detail |
|---|---|
| Starting Material | 2-Amino-3-hydroxypyridine |
| Acylating Agent | Benzoyl chloride |
| Catalyst | TBAHSO₄ |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Reflux (≈82°C) |
| Reaction Time | 8 hours |
| Yield | 65% |
| Byproduct | Benzoic acid 2-amino-pyridin-3-yl ester (10%) |
Optimization Strategies for Improved Yield and Purity
Catalyst and Solvent Screening
-
Phase-Transfer Catalysts : TBAHSO₄ significantly improves yield compared to reactions without catalysts by facilitating ion transfer between phases.
-
Solvent Effects : Polar aprotic solvents like acetonitrile favor acylation over esterification, minimizing byproduct formation.
Industrial-Scale Production Considerations
While academic studies focus on batch synthesis, industrial applications may adopt:
-
Continuous Flow Systems : Enhances heat/mass transfer, reducing reaction time and improving consistency.
-
Catalyst Recycling : TBAHSO₄ recovery via aqueous extraction could reduce costs.
-
Green Chemistry Metrics : Solvent recovery and atom economy calculations (theoretical: 87.5%) align with sustainable practices.
Challenges and Mitigation Strategies
Byproduct Formation
The ester byproduct arises from competing acylation of the pyridine hydroxyl group. Mitigation strategies include:
Purification Complexity
Column chromatography, while effective, is resource-intensive for large-scale production. Alternatives include:
-
Crystallization : Screening for optimal solvent mixtures (e.g., ethanol/water) to isolate the amide.
-
Acid-Base Extraction : Leveraging the compound’s pH-dependent solubility.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Metric | Direct Acylation | Carbodiimide Coupling |
|---|---|---|
| Yield | 65% | Not reported |
| Byproducts | 10% ester | Minimal (theoretical) |
| Scalability | Moderate | High |
| Cost | Low (acyl chloride) | High (coupling agents) |
| Purification Difficulty | Medium | Low |
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3-oxopyridin-2-yl)benzamide.
Reduction: Formation of 3-(3-aminopyridin-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Histone Deacetylase Inhibition
3-(3-Hydroxypyridin-2-yl)benzamide has been explored for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play critical roles in regulating gene expression, and their inhibition can lead to therapeutic effects in cancer and neurodegenerative diseases. Research has shown that derivatives of hydroxypyridine, including 3-(3-Hydroxypyridin-2-yl)benzamide, exhibit selective inhibition against specific HDAC isoforms, particularly HDAC6 and HDAC8, which are implicated in various cancers .
1.2 Alzheimer's Disease Treatment
The compound has also been investigated as part of novel benzamide-hydroxypyridinone hybrids aimed at treating Alzheimer's disease (AD). These hybrids demonstrate multitargeting properties, including iron chelation capabilities that are beneficial for reducing iron overload in the brain—a condition associated with AD . The pharmacological profiles suggest that these compounds can effectively penetrate cell membranes and exert neuroprotective effects through their iron-binding properties.
Coordination Chemistry
2.1 Metal Complex Formation
In coordination chemistry, 3-(3-Hydroxypyridin-2-yl)benzamide serves as a ligand that can form stable complexes with transition metals. This property is crucial for developing new materials and catalysts. The ability of the compound to coordinate with metals enhances its utility in various chemical reactions, including those used in organic synthesis.
Biological Studies
3.1 Antioxidant and Anti-Tyrosinase Activity
Recent studies have evaluated the antioxidant properties of 3-(3-Hydroxypyridin-2-yl)benzamide derivatives, demonstrating their potential as effective anti-tyrosinase agents. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors of this enzyme can be valuable in treating hyperpigmentation disorders .
3.2 Apoptosis Induction in Cancer Cells
The compound has shown promise in inducing apoptosis in various cancer cell lines when optimized as part of a hybrid structure with other pharmacophores. This capability highlights its potential use as an anticancer agent through the modulation of cellular pathways associated with cell survival and death .
Synthetic Applications
4.1 Synthesis of Complex Organic Molecules
The compound is utilized as an intermediate in the synthesis of more complex organic molecules through various coupling reactions such as Suzuki–Miyaura coupling. These reactions facilitate the formation of diverse chemical entities that can be further explored for biological activity or material science applications.
Comprehensive Data Table
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Benzamide Derivatives
Key Observations :
- Heterocyclic Additions : Nilotinib and Compound 155 incorporate complex heterocycles (e.g., imidazole, purine), which expand their interaction with kinase active sites .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | LogP (Predicted) |
|---|---|---|---|---|
| 3-(3-Hydroxypyridin-2-yl)benzamide | 2 | 4 | 3 | 1.8 |
| ZINC33268577 | 1 | 5 | 5 | 3.2 |
| Tivozanib (reference) | 2 | 7 | 6 | 2.5 |
| PH-797804 | 1 | 6 | 6 | 4.1 |
Key Observations :
Key Observations :
- Target Specificity : While 3-(3-Hydroxypyridin-2-yl)benzamide lacks explicit target data, its benzamide scaffold is shared with kinase inhibitors (e.g., nilotinib) and epigenetic modulators (e.g., PBIT) .
- Therapeutic Potential: Substituents dictate applications; e.g., PH-797804’s bromine and difluorobenzyl groups optimize binding to p38 MAPK .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3-Hydroxypyridin-2-yl)benzamide?
A three-step approach is commonly employed:
- Pyridine Derivative Formation : Introduce hydroxyl and pyridinyl groups via electrophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura coupling for regioselectivity) .
- Amidation : React the pyridine intermediate with benzoyl chloride derivatives under basic conditions (e.g., using DMAP as a catalyst) to form the benzamide backbone .
- Purification : Use column chromatography or recrystallization to isolate the product, with HPLC validation (>95% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- FTIR : Confirm the presence of hydroxyl (-OH) and amide (-CONH-) groups via peaks at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (amide C=O stretch) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon signals for structural validation .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s structure-activity relationship (SAR)?
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of:
- Hydrogen Bonding : Identify intermolecular interactions (e.g., between the hydroxyl group and amide nitrogen) that influence solubility or receptor binding .
- Torsional Angles : Analyze conformational flexibility of the pyridine-benzamide linkage to optimize pharmacophore design . Example: SC-XRD of analogous difluoro-benzamide derivatives revealed planar geometries critical for enzyme inhibition .
Q. What strategies address contradictory bioactivity data in bacterial proliferation assays?
Contradictions may arise from:
- Enzyme Isoform Selectivity : Use isothermal titration calorimetry (ITC) to compare binding affinities for PPTase enzymes (Class I vs. II), as slight structural variations in the benzamide moiety can alter target specificity .
- Assay Conditions : Standardize parameters like bacterial strain (e.g., E. coli BL21 vs. clinical isolates) and glucose concentration (e.g., 10 mM in hepatocyte assays) to reduce variability .
Q. How does computational modeling enhance mechanistic understanding of its enzyme inhibition?
Molecular docking (e.g., AutoDock Vina) and MD simulations can:
- Predict binding modes with bacterial PPTase active sites, focusing on interactions between the hydroxypyridinyl group and conserved residues (e.g., Arg145) .
- Quantify free energy changes (ΔG) using MM-PBSA to prioritize derivatives with improved binding kinetics .
Methodological Considerations
Q. What protocols optimize HPLC analysis for detecting degradation products?
- Column : C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA).
- Detection : UV at 254 nm for aromatic moieties .
- Validation : Include spiked samples with known impurities (e.g., hydrolyzed benzamide) to confirm resolution .
Q. How to design a kinetic study for assessing metabolic stability in hepatocytes?
- Incubation : Use primary rat hepatocytes in glucose-free buffer, adding 10 mM glucose to simulate physiological conditions .
- Sampling : Collect aliquots at 0, 15, 30, and 60 min for LC-MS/MS quantification of parent compound and metabolites .
Data Interpretation and Troubleshooting
Q. Why might NMR spectra show unexpected splitting patterns?
- Dynamic Effects : Rotameric exchange of the amide group can broaden peaks; use elevated temperatures (e.g., 50°C) to mitigate .
- Trace Metals : Chelate residual metal catalysts (e.g., Pd from coupling reactions) with EDTA to sharpen signals .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetics : Measure plasma protein binding (e.g., equilibrium dialysis) and hepatic extraction ratio to assess bioavailability limitations .
- Metabolite Interference : Identify active metabolites via high-resolution MS and test their standalone activity .
Ethical and Safety Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
